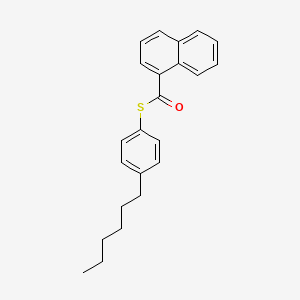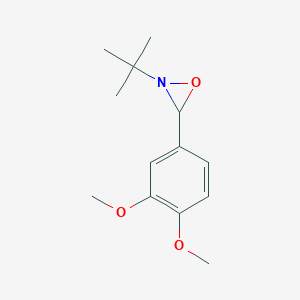
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine is an organic compound with the molecular formula C13H19NO3 It is a member of the oxaziridine family, which are three-membered heterocyclic compounds containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with tert-butylamine and an oxidizing agent. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the oxaziridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form corresponding nitrones.
Reduction: Reduction of the oxaziridine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxaziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitrones.
Reduction: Formation of amines.
Substitution: Formation of substituted amines or thiols.
Aplicaciones Científicas De Investigación
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrones and amines.
Medicine: Investigated for its potential use in drug development, particularly as intermediates in the synthesis of pharmaceutical compounds.
Industry: Used in the synthesis of fine chemicals and as a precursor for other specialized compounds.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine involves the formation of reactive intermediates, such as nitrones, through oxidation. These intermediates can interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2-(3,4-dimethoxyphenyl)ethylcarbamate: Similar in structure but contains a carbamate group instead of an oxaziridine ring.
2-tert-Butyl-4-methoxyphenol: Contains a methoxy group and a phenol group, differing in functional groups and reactivity.
3-tert-Butyl-4-hydroxyanisole: Contains a hydroxyanisole group, differing in functional groups and applications.
Uniqueness
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine is unique due to its oxaziridine ring, which imparts distinct reactivity and chemical properties. This makes it valuable in specific synthetic applications and as a probe in biological studies.
Propiedades
Número CAS |
23921-86-0 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
2-tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)14-12(17-14)9-6-7-10(15-4)11(8-9)16-5/h6-8,12H,1-5H3 |
Clave InChI |
VYTBNEZSJQCBGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(O1)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)
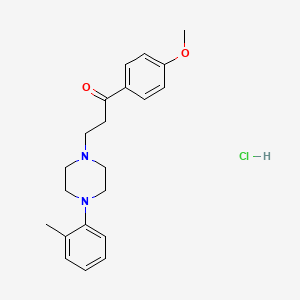
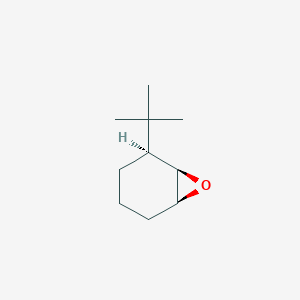


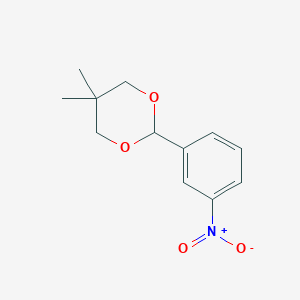
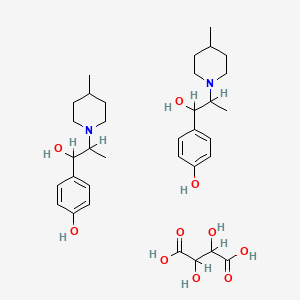
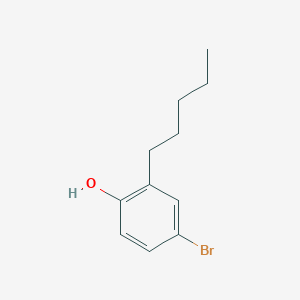
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
